molecular formula C18H38O B12584868 (S)-15-Methyl-1-heptadecanol CAS No. 642995-18-4

(S)-15-Methyl-1-heptadecanol

Cat. No.: B12584868
CAS No.: 642995-18-4
M. Wt: 270.5 g/mol
InChI Key: SLZGSAKEOUFNRQ-SFHVURJKSA-N
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Description

(S)-15-Methyl-1-heptadecanol is a chiral alcohol with a long hydrocarbon chain and a single methyl group attached to the fifteenth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-15-Methyl-1-heptadecanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, utilizing high-pressure reactors and continuous flow systems to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-15-Methyl-1-heptadecanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically converts the alcohol to a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

(S)-15-Methyl-1-heptadecanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its role in cell membrane structure and function.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of (S)-15-Methyl-1-heptadecanol involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-Hexadecanol: A similar long-chain alcohol but without the methyl group.

    2-Methyl-1-heptadecanol: Another methylated long-chain alcohol with the methyl group at a different position.

    1-Octadecanol: A longer chain alcohol without any methyl substitution.

Uniqueness

(S)-15-Methyl-1-heptadecanol is unique due to its specific methyl substitution, which imparts distinct physical and chemical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications.

Properties

CAS No.

642995-18-4

Molecular Formula

C18H38O

Molecular Weight

270.5 g/mol

IUPAC Name

(15S)-15-methylheptadecan-1-ol

InChI

InChI=1S/C18H38O/c1-3-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3/t18-/m0/s1

InChI Key

SLZGSAKEOUFNRQ-SFHVURJKSA-N

Isomeric SMILES

CC[C@H](C)CCCCCCCCCCCCCCO

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCO

Origin of Product

United States

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